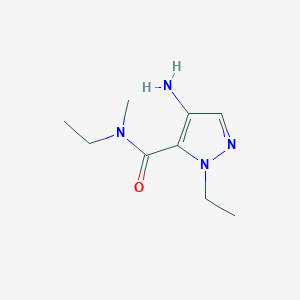
4-Amino-N,1-diethyl-N-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N,1-diethyl-N-methyl-1H-pyrazole-5-carboxamide, commonly known as ADMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ADMP is a pyrazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of ADMP is not fully understood. However, it has been suggested that ADMP may inhibit the activity of enzymes involved in the inflammatory response and tumor growth. In addition, ADMP may interact with cell membranes, leading to changes in cellular function.
Biochemical and Physiological Effects:
ADMP has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. In addition, ADMP has been shown to inhibit the growth of certain cancer cell lines. However, the exact biochemical and physiological effects of ADMP are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ADMP in lab experiments is its potential as a drug delivery system. In addition, ADMP has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for further study in these areas. However, one limitation of using ADMP in lab experiments is its low yield, which may make it difficult to obtain sufficient quantities for certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of ADMP. One direction is the further study of its anti-inflammatory and anti-tumor properties, with the goal of developing new drugs for the treatment of inflammatory diseases and cancer. Another direction is the study of its potential use as a drug delivery system, with the goal of improving the delivery of existing drugs. Finally, the study of ADMP's potential use as a pesticide and in the synthesis of other chemical compounds may also be an area of future research.
Synthesemethoden
ADMP has been synthesized using various methods, including the reaction of 4-amino-1,2,3-triazole with ethyl acetoacetate, followed by the reaction with methyl iodide and hydrazine hydrate. Another method involves the reaction of 4-amino-1,2,3-triazole with ethyl acetoacetate, followed by the reaction with diethyl sulfate and hydrazine hydrate. The yield of ADMP using these methods ranges from 40-60%.
Wissenschaftliche Forschungsanwendungen
ADMP has been studied for its potential applications in various fields. In the field of medicine, ADMP has been shown to have anti-inflammatory and anti-tumor properties. In addition, ADMP has been studied for its potential use as a drug delivery system. In the field of agriculture, ADMP has been studied for its potential use as a pesticide. ADMP has also been studied for its potential use in the synthesis of other chemical compounds.
Eigenschaften
IUPAC Name |
4-amino-N,2-diethyl-N-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-4-12(3)9(14)8-7(10)6-11-13(8)5-2/h6H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRIINPENHJEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)N(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N,1-diethyl-N-methyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide](/img/structure/B2475349.png)



![5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2475358.png)
![Morpholino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B2475359.png)
![5-phenyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2475360.png)
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2475361.png)

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475365.png)
![Potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate](/img/structure/B2475367.png)
![N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2475368.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2475369.png)